![molecular formula C29H38N2O2 B14231549 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 501419-85-8](/img/structure/B14231549.png)
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene core, a hydrazinylidene group, and a tridecyloxyphenyl substituent
Métodos De Preparación
The synthesis of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-(tridecyloxy)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.
Aplicaciones Científicas De Investigación
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its hydrazinylidene group can participate in redox reactions, influencing cellular redox balance.
Comparación Con Compuestos Similares
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
1-{2-[4-(Decyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: This compound has a shorter alkoxy chain, which may affect its solubility and reactivity.
1-{2-[4-(Methoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The presence of a methoxy group instead of a tridecyloxy group can lead to different electronic and steric effects, influencing its chemical behavior.
1-{2-[4-(Trifluoromethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The trifluoromethoxy group introduces electron-withdrawing effects, which can alter the compound’s reactivity and stability.
Propiedades
Número CAS |
501419-85-8 |
|---|---|
Fórmula molecular |
C29H38N2O2 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-[(4-tridecoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-23-33-26-20-18-25(19-21-26)30-31-29-27-16-13-12-15-24(27)17-22-28(29)32/h12-13,15-22,32H,2-11,14,23H2,1H3 |
Clave InChI |
JWCWPTSZVIUONG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

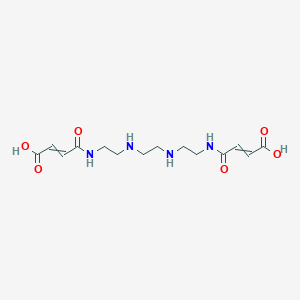
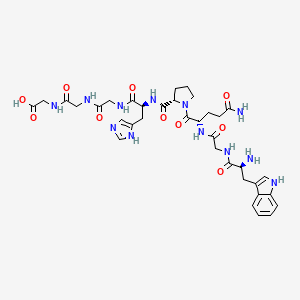
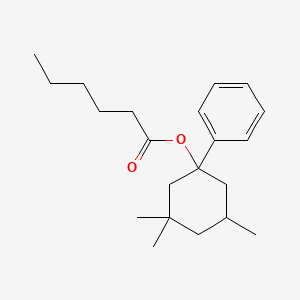
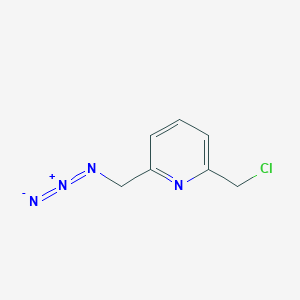
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
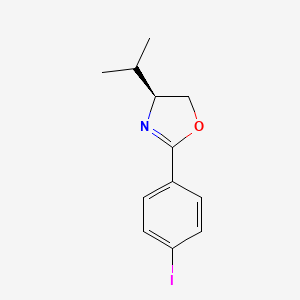
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
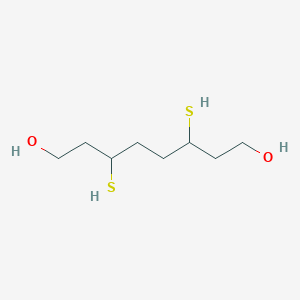
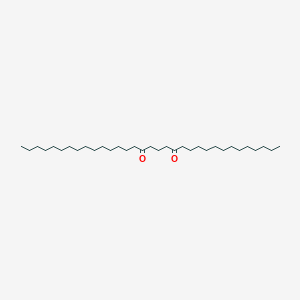
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
